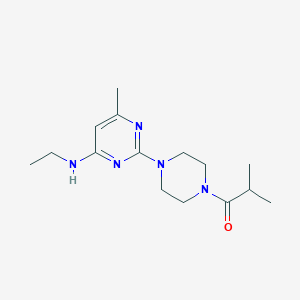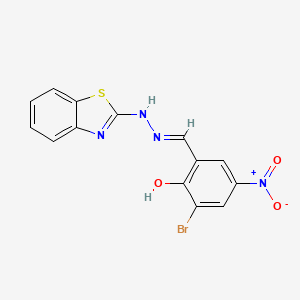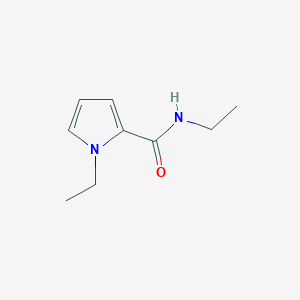
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine, also known as EIMAFEN, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EIMAFEN is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are key regulators of the cell cycle.
作用機序
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine acts as a competitive inhibitor of CDK4 and CDK6 by binding to the ATP-binding pocket of these enzymes. This leads to the inhibition of the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the G1 to S phase transition of the cell cycle. The inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative activity against various cancer cell lines. It induces G1 phase cell cycle arrest and apoptosis in these cells. In addition, this compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine is a potent inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the role of these enzymes in the cell cycle and cancer. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in the field of drug development.
将来の方向性
There are several future directions for the study of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine. One potential direction is the development of more potent and selective CDK4/6 inhibitors based on the structure of this compound. Another direction is the study of the effects of this compound on the immune system, as CDK4 and CDK6 have been shown to play a role in immune cell proliferation. Finally, the in vivo efficacy and toxicity of this compound need to be studied further to determine its potential as a therapeutic agent.
合成法
The synthesis of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with ethyl 6-methyl-2-oxo-4-pyrimidinecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been extensively studied for its potential applications in the field of cancer research. CDK4 and CDK6 are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-5-16-13-10-12(4)17-15(18-13)20-8-6-19(7-9-20)14(21)11(2)3/h10-11H,5-9H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJDOLDSDUYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dimethoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970960.png)

![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
